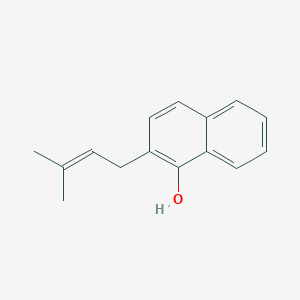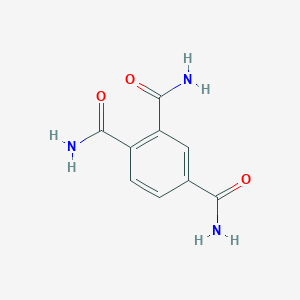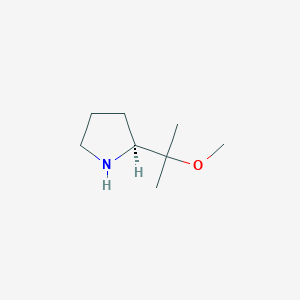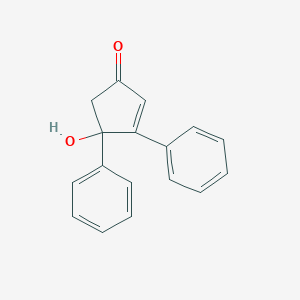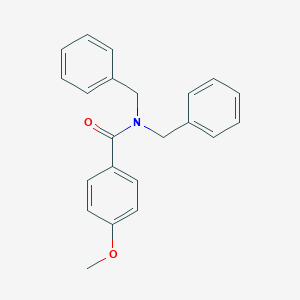
N,N-dibenzyl-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-methoxybenzamide, also known as DBMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBMB belongs to the class of benzamide derivatives and has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-methoxybenzamide is not fully understood. However, it has been suggested that N,N-dibenzyl-4-methoxybenzamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N,N-dibenzyl-4-methoxybenzamide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N,N-dibenzyl-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can help prevent the development and progression of cancer. N,N-dibenzyl-4-methoxybenzamide has also been found to reduce oxidative stress and inflammation, which can help prevent the development of various diseases, including cardiovascular diseases and neurodegenerative disorders. Additionally, N,N-dibenzyl-4-methoxybenzamide has been found to improve insulin sensitivity and glucose metabolism, which can help prevent the development of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-dibenzyl-4-methoxybenzamide in lab experiments is its potential therapeutic applications. N,N-dibenzyl-4-methoxybenzamide has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties, which can be useful in the development of new drugs. Additionally, N,N-dibenzyl-4-methoxybenzamide has been found to be relatively safe and well-tolerated in animal studies, which suggests that it may have a good safety profile in humans. However, one of the limitations of using N,N-dibenzyl-4-methoxybenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N,N-dibenzyl-4-methoxybenzamide. One direction is to investigate the potential therapeutic applications of N,N-dibenzyl-4-methoxybenzamide in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of N,N-dibenzyl-4-methoxybenzamide and identify the specific signaling pathways and enzymes that are targeted by N,N-dibenzyl-4-methoxybenzamide. Additionally, future studies could focus on improving the solubility of N,N-dibenzyl-4-methoxybenzamide in water and developing new formulations of N,N-dibenzyl-4-methoxybenzamide that can be administered more effectively in vivo.
Métodos De Síntesis
N,N-dibenzyl-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with benzylamine to form N-benzyl-4-methoxybenzamide, which is further reacted with benzyl bromide to yield N,N-dibenzyl-4-methoxybenzamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and prevent the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. N,N-dibenzyl-4-methoxybenzamide has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation and alleviate symptoms associated with inflammatory diseases, such as arthritis and asthma.
Propiedades
Número CAS |
57409-26-4 |
|---|---|
Nombre del producto |
N,N-dibenzyl-4-methoxybenzamide |
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-methoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-25-21-14-12-20(13-15-21)22(24)23(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Clave InChI |
XGNGEMSEDBWAAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
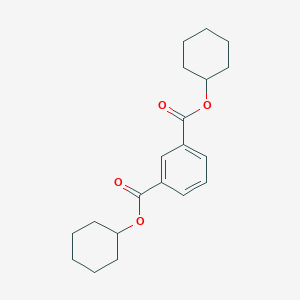
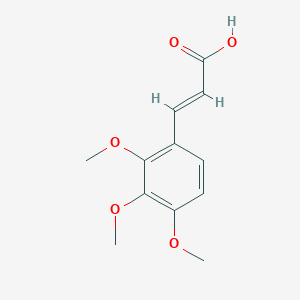
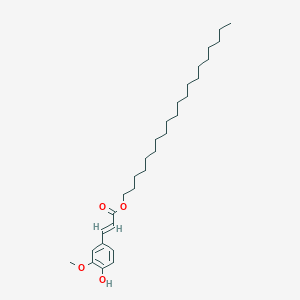
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
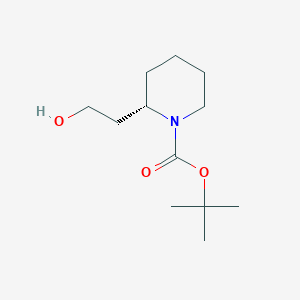
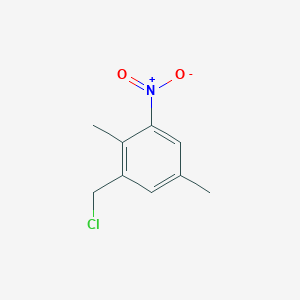
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
